molecular formula C18H21N3O4 B2977745 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea CAS No. 894014-40-5

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Cat. No. B2977745
CAS RN: 894014-40-5
M. Wt: 343.383
InChI Key: KECLKTOTCFMDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a bioactive compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidin-3-yl urea derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research conducted by Abdelrazek et al. (2010) on the synthesis of novel pyridine and naphthyridine derivatives demonstrates the versatility of urea derivatives in organic synthesis. The study explores reactions involving compounds structurally related to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea, which participate in dimerization reactions and subsequent transformations to afford a range of heterocyclic compounds (Abdelrazek et al., 2010). These processes highlight the utility of such urea derivatives in constructing complex molecular architectures that are significant in pharmaceutical research and development.

Anticancer Activity of Urea Derivatives

A study by Feng et al. (2020) on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines provides insight into the medicinal chemistry applications of urea derivatives. This research emphasizes the significance of urea derivatives in designing potent anticancer agents, underscoring the relevance of compounds similar to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea in therapeutic applications (Feng et al., 2020).

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

The research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors by Vidaluc et al. (1995) explores the biochemical applications of urea derivatives. These compounds, designed to optimize the spacer length for enhanced inhibitory activities, showcase the adaptability of urea derivatives in addressing biochemical targets, which may include applications in treating neurological disorders (Vidaluc et al., 1995).

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h3-9,13H,2,10-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLKTOTCFMDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

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